

Biochemical Properties of the Sec61 Inhibitor Sec61-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[1][2][3] Its critical role in protein biogenesis makes it an attractive target for therapeutic intervention, particularly in diseases characterized by high rates of protein synthesis and secretion, such as cancer.[2][4] Sec61-IN-1 (also known as compound A317) is a potent inhibitor of the Sec61 complex, demonstrating significant cytotoxic effects in glioma cells.[4] This technical guide provides a comprehensive overview of the biochemical properties of Sec61-IN-1, including its mechanism of action, quantitative data, and detailed experimental protocols.

Physicochemical Properties

Sec61-IN-1 is a small molecule with the following properties:



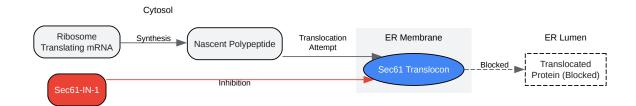
Property	Value	Reference
Molecular Formula	C23H22N6OS	[4]
Molecular Weight	430.53 g/mol	[4]
CAS Number	2484865-42-9	[4]
Appearance	Solid	[4]

Mechanism of Action

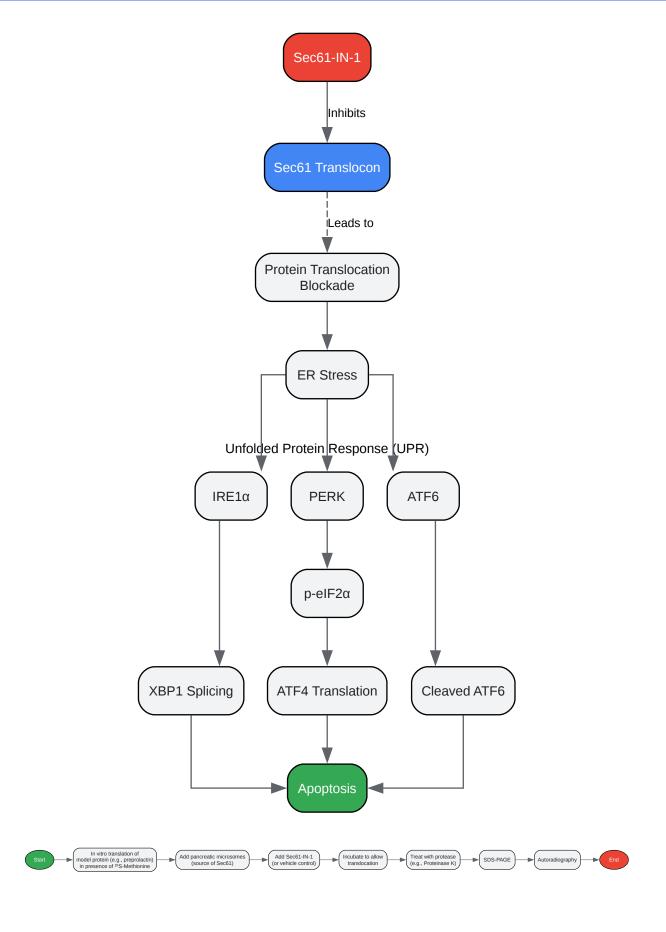
Sec61 inhibitors, including **Sec61-IN-1**, function by physically obstructing the Sec61 translocon channel.[1][2] This blockade prevents the passage of nascent polypeptides into the ER, leading to their accumulation in the cytosol.[2] This disruption of protein translocation induces ER stress and triggers the Unfolded Protein Response (UPR), a collection of signaling pathways designed to restore ER homeostasis.[5][6] However, prolonged ER stress ultimately leads to apoptosis.[5]

The binding site for many Sec61 inhibitors has been identified as a lipid-exposed pocket formed by the partially open lateral gate and the plug domain of the Sec61α subunit.[3] By binding to this site, inhibitors like **Sec61-IN-1** are thought to stabilize a closed conformation of the channel, preventing the necessary conformational changes required for protein translocation.[3]

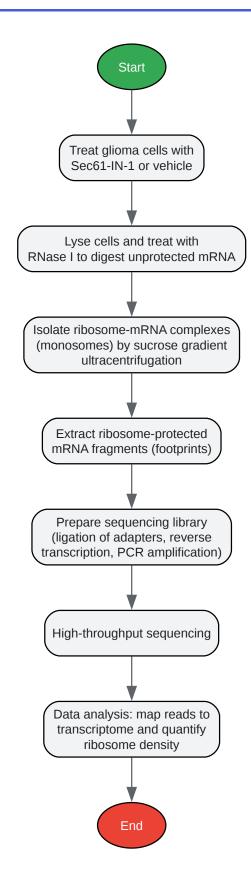












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- To cite this document: BenchChem. [Biochemical Properties of the Sec61 Inhibitor Sec61-IN-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7441321#biochemical-properties-of-the-sec61-inhibitor-sec61-in-1]

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